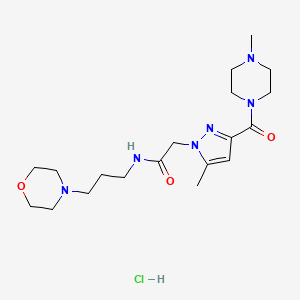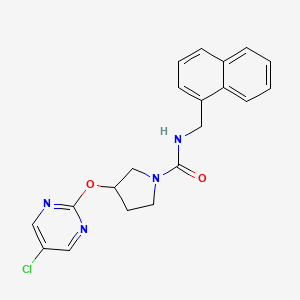
(4-Amino-4-methylpentyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(4-Amino-4-methylpentyl)dimethylamine” can be represented by the InChI code: 1S/C8H20N2/c1-8(2,9)6-5-7-10(3)4/h5-7,9H2,1-4H3 . The molecular weight of the compound is 144.26 .Chemical Reactions Analysis
Amines, including “(4-Amino-4-methylpentyl)dimethylamine”, can undergo a variety of chemical reactions. For instance, primary and secondary amines can be alkylated by reaction with a primary alkyl halide . Amines can also undergo elimination reactions to form alkenes .Applications De Recherche Scientifique
Microwave Spectrum Analysis
The microwave spectrum of isotopic species, including those related to dimethylamine, has been studied for understanding molecular structure and behavior. Research by Wollrab and Laurie (1968) in the Journal of Chemical Physics investigated the microwave spectra of dimethylamine, providing insights into its structural parameters and conformations, which are critical in scientific research involving molecular analysis (Wollrab & Laurie, 1968).
Histone Modification Analysis
Histone modifications, a key area in epigenetics, involve the study of chemical modifications to histone proteins. Bernstein et al. (2005) in Cell mapped histone modifications across human chromosomes, highlighting the role of lysine dimethylation in transcription and gene regulation. Such studies are fundamental for understanding genetic expression and regulation (Bernstein et al., 2005).
Analytical Chemistry in Protein Analysis
In the field of analytical chemistry, dimethylamino compounds have been used for protein analysis. Malencik et al. (1990) in Analytical Biochemistry described a method involving 4'-dimethylaminoazobenzene-4-sulfonyl chloride for detecting amino acids, which is crucial for protein characterization and understanding protein structures (Malencik, Zhao, & Anderson, 1990).
Chemiluminescence in Biochemical Assays
Urdea et al. (1988) in Nucleic Acids Research explored the use of N4-alkylamino deoxycytidine derivatives, including compounds related to dimethylamine, in chemiluminescent assays. This research provides valuable insights for designing sensitive biochemical assays used in molecular biology (Urdea et al., 1988).
Fluorophore Application in Protein Interactions
Loving and Imperiali (2008) in the Journal of the American Chemical Society discussed the development of an unnatural amino acid based on solvatochromic fluorophores for studying protein-protein interactions. This highlights the application of dimethylamino compounds in fluorescent tagging, which is pivotal for observing and understanding dynamic biological processes (Loving & Imperiali, 2008).
Molecular Spectroscopy and Chemical Analysis
Research by Druzhinin et al. (2003) in the Journal of Physical Chemistry A investigated thermally activated internal conversion in compounds like 4-(dimethylamino)benzonitrile. This study contributes to understanding the photophysical properties of dimethylamino compounds, essential in molecular spectroscopy and chemical analysis (Druzhinin et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Mode of Action
(4-Amino-4-methylpentyl)dimethylamine is a potent nucleophilic acylation catalyst . Its structure allows the electron-donating dimethylamino group to resonate with the parent ring (pyridine ring), strongly activating the nitrogen atom on the ring for nucleophilic substitution . This significantly catalyzes the acylation (phosphorylation, sulfonylation, carbonylation) reaction of sterically hindered, low-reactivity alcohols and amines/acids . Its activity is approximately 10^4 to 10^6 times that of pyridine .
Biochemical Pathways
It is known that the compound can significantly catalyze high steric hindrance, low reactivity of alcohols and amines/acids acylation (phosphorylation, sulfonylation, carbonylation) reactions .
Propriétés
IUPAC Name |
1-N,1-N,4-trimethylpentane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(2,9)6-5-7-10(3)4/h5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEGKMPMUOXIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-4-methylpentyl)dimethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2762954.png)
![1,3-dimethyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2762955.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2762956.png)
![N-(3-Ethoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2762957.png)


![2-Benzoyl-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2762963.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole](/img/structure/B2762964.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2762969.png)


![4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2762976.png)
